REACTION_CXSMILES
|
C1(=O)OCC=C1.[P:7]([CH2:11][O:12][CH2:13][CH2:14][N:15]1[C:23]2[C:18](=[N:19][CH:20]=[N:21][C:22]=2[NH2:24])[N:17]=[CH:16]1)([OH:10])([OH:9])=[O:8].P([O:29][CH2:30][C@H:31]1[O:35][C@@H:34]([N:36]2[C:45]3[N:44]=[CH:43][N:42]=[C:40]([NH2:41])[C:39]=3[N:38]=[CH:37]2)[C@H:33]([OH:46])[C@@H:32]1[OH:47])(O)(O)=O>>[C@@H:34]1([N:36]2[C:45]3[N:44]=[CH:43][N:42]=[C:40]([NH2:41])[C:39]=3[N:38]=[CH:37]2)[O:35][C@H:31]([CH2:30][OH:29])[C@@H:32]([OH:47])[C@H:33]1[OH:46].[P:7]([CH2:11][O:12][CH2:13][CH2:14][N:15]1[C:23]2[C:18](=[N:19][CH:20]=[N:21][C:22]=2[NH2:24])[N:17]=[CH:16]1)([OH:10])([OH:9])=[O:8]
|
Name
|
Dinucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)COCCN1C=NC2=NC=NC(=C12)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
|
Name
|
9-(b-D-furanosyl)adenine 3′-[[1-(adenin-7-yl-ethoxy)methyl]phosphonate]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after 8 h
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)COCCN1C=NC2=NC=NC(=C12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |